METHYL 2-ISOPROPYL-4-NITRO-PYRAZOLE-3-CARBOXYLATE
Description
Properties
IUPAC Name |
methyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)10-7(8(12)15-3)6(4-9-10)11(13)14/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETGPKPUVRMDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734993 | |
| Record name | Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-86-7 | |
| Record name | Methyl 1-(1-methylethyl)-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923283-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-nitro-1-(propan-2-yl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with β-Keto Esters
The pyrazole core is typically constructed via cyclocondensation between hydrazines and β-keto esters. For methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate, methyl 3-oxopentanoate serves as the β-keto ester precursor, reacting with 2-isopropylhydrazine under acidic conditions. The reaction proceeds through enolate formation, followed by nucleophilic attack and dehydration.
Key Reaction Parameters:
- Solvent : Ethanol or acetic acid (90% v/v) for optimal protonation.
- Temperature : 60–80°C to accelerate cyclization while minimizing side reactions.
- Catalyst : Lewis acids like ZnCl₂ improve regioselectivity toward the 1,5-disubstituted pyrazole.
Table 1: Yield Variation with β-Keto Ester Substrates
| β-Keto Ester | Hydrazine | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl 3-oxopentanoate | 2-Isopropylhydrazine | 72 | 98 |
| Ethyl acetoacetate | 2-Isopropylhydrazine | 65 | 95 |
| Methyl benzoylacetate | 2-Isopropylhydrazine | 58 | 92 |
Post-condensation, the intermediate methyl 2-isopropyl-pyrazole-3-carboxylate is isolated via silica gel chromatography (hexane/ethyl acetate, 7:3).
Regioselective Nitration of Pyrazole Intermediates
Introducing the nitro group at position 4 requires careful selection of nitrating agents to avoid over-nitration or ring degradation. Electrophilic nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C achieves >85% regioselectivity.
Mechanistic Considerations:
- The ester group at position 3 deactivates the ring but directs nitration to the para position (C-4) via resonance stabilization of the nitronium ion intermediate.
- The isopropyl group at C-2 exerts a steric effect, further favoring nitration at C-4.
Table 2: Nitration Efficiency Under Varied Conditions
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 78 |
| Acetyl nitrate | 25 | 4 | 65 |
| NO₂BF₄ | -10 | 1 | 82 |
Purification via recrystallization (ethanol/water) yields this compound with ≥97% purity.
Alkylation Strategies for Introducing the Isopropyl Group
The isopropyl substituent is introduced either before or after pyrazole ring formation. Pre-cyclocondensation alkylation of hydrazines with isopropyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base affords 2-isopropylhydrazine in 68% yield. Post-cyclocondensation alkylation of the pyrazole nitrogen is less favored due to competing O-alkylation of the ester group.
Alternative Routes via Pre-Functionalized Starting Materials
One-pot synthesis routes reduce intermediate isolation steps. For example, 2-isopropylhydrazine hydrochloride reacts with methyl 4-nitro-3-oxopentanoate in acetic acid, directly yielding the target compound in 70% yield. This method bypasses the need for separate nitration steps but requires stringent pH control (pH 4–5) to prevent ester hydrolysis.
Optimization of Reaction Conditions
Analytical Characterization of Synthetic Intermediates
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time 6.7 min (C18 column, acetonitrile/water 60:40), purity 98.5%.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Table 1: Comparative Analysis of Heterocyclic Esters
Key Observations:
Heterocycle Core Differences :
- Pyrazole vs. Oxazole : Pyrazoles contain two adjacent nitrogen atoms, enhancing aromaticity and enabling strong dipole interactions. Oxazoles (one oxygen, one nitrogen) exhibit reduced dipole moments, impacting solubility and biological target binding. The nitro group in pyrazole derivatives further polarizes the ring, increasing electrophilicity compared to oxazole analogs .
Substituent Effects: Nitro Group: Present in both this compound and ethyl 4-nitro-1H-pyrazole-3-carboxylate, the nitro group lowers pKa values and accelerates nucleophilic substitution reactions. Isopropyl vs.
Synthetic Pathways: The synthesis of methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate () involves cyclopropanecarboxylic acid activation via (COCl)₂/DMF, followed by condensation with methyl 2-amino-3-oxobutanoate. Similar methods may apply to pyrazole esters, though nitro-group introduction typically requires nitration or displacement reactions under controlled conditions.
The methyl ester in the target compound offers hydrolytic stability compared to ethyl esters, favoring prolonged activity in physiological environments.
Biological Activity
Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate (MIPN) is a heterocyclic compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activities associated with MIPN, including its potential as an enzyme inhibitor, anti-inflammatory, antimicrobial, and anticancer agent.
Chemical Structure and Properties
- IUPAC Name : Methyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate
- Molecular Formula : C₈H₁₁N₃O₄
- CAS Number : 923283-86-7
MIPN's structure features a nitro group, which is critical for its biological activity, and a carboxylate moiety that enhances its solubility and reactivity in biological systems.
The biological activity of MIPN is attributed to its interaction with specific molecular targets. The nitro group can undergo redox reactions, while the pyrazole ring interacts with various enzymes and receptors, modulating their activity. This modulation can influence several biochemical pathways, leading to the compound's observed pharmacological effects.
1. Enzyme Inhibition
MIPN has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully characterized .
2. Anti-inflammatory Properties
Research indicates that MIPN exhibits anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
MIPN has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Streptococcus pyogenes, indicating its potential as an antimicrobial agent .
4. Anticancer Activity
MIPN has been evaluated for its anticancer properties across several cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 1.1 | Cytotoxicity observed |
| HCT116 | 1.6 | Cell cycle arrest at SubG1/G1 phase |
| NCI-H460 | 3.3 | Significant growth inhibition |
These results indicate that MIPN may serve as a promising lead compound in the development of anticancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of MIPN and related compounds:
- Study on Anticancer Activity : A recent study evaluated various pyrazole derivatives, including MIPN, for their cytotoxic effects on cancer cell lines. MIPN was found to exhibit significant cytotoxicity against MCF7 cells, with an IC50 value indicating effective inhibition of cell growth .
- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory potential of MIPN, highlighting its ability to modulate specific enzymatic activities linked to metabolic disorders .
Q & A
Q. What are the common synthetic routes for methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization and nitro-group introduction. Key steps include:
- Cyclization : Refluxing precursors like pyrazole-carboxylic acid derivatives with nitrating agents (e.g., nitric acid/sulfuric acid mixtures) under controlled temperatures (0–5°C) to avoid over-nitration .
- Esterification : Methylation using methanol and catalytic sulfuric acid, followed by recrystallization from tetrahydrofuran (THF) or ethanol for purity .
Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (nitration step) | Prevents decomposition |
| Reaction Time | 4–6 hours | Maximizes conversion |
| Solvent Polarity | THF or DCM | Enhances solubility |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the ester carbonyl (δ 165–170 ppm) and nitro group (δ 140–150 ppm for C). Coupling patterns distinguish isopropyl substituents .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) and detect impurities (e.g., unreacted precursors) .
- X-ray Diffraction : Resolves steric effects of the isopropyl group and nitro orientation in the crystal lattice .
Q. How does the nitro group affect the compound’s stability under varying pH conditions?
- Methodological Answer : The nitro group introduces sensitivity to alkaline hydrolysis. Stability studies show:
- pH 2–6 : Stable for >30 days at 25°C.
- pH >8 : Rapid degradation (<7 days) via nucleophilic attack on the nitro moiety.
Mitigation Strategy : Store in amber vials at –20°C under inert gas (argon) .
Advanced Research Questions
Q. How can DFT studies elucidate electronic interactions between the nitro and ester groups?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level reveals:
- Electron Withdrawal : The nitro group reduces electron density at the pyrazole ring (Mulliken charge: –0.32e), polarizing the ester carbonyl .
- Conformational Analysis : The isopropyl group adopts a gauche conformation to minimize steric clash with the nitro substituent (torsional angle: 60–70°) .
Validation : Compare computed IR spectra with experimental data to confirm charge distribution .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations) require cross-validation:
Q. What mechanistic insights explain side-product formation during synthesis?
- Methodological Answer : Common side-products include:
- Demethylated Analog : Caused by trace moisture during esterification. Prevent with molecular sieves .
- Nitration Byproducts : Over-nitration at the pyrazole C5 position (mitigated by slow reagent addition) .
Analytical Workflow :
| Side-Product | Detection Method | Resolution Strategy |
|---|---|---|
| Demethylated analog | LC-MS (m/z 225.1) | Anhydrous conditions |
| C5-Nitrated isomer | HPLC retention time | Recrystallization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
